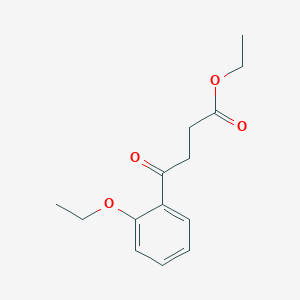

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Description

Significance of β-Keto Esters and Related Systems in Retrosynthetic Analysis

In the strategic planning of organic synthesis, known as retrosynthetic analysis, β-keto esters and related dicarbonyl systems are of paramount importance. These structures allow chemists to disconnect complex target molecules into simpler, readily available starting materials. The key to their utility lies in the synergistic relationship between the ketone and ester functionalities.

The carbon atom situated between the two carbonyl groups (the α-carbon) in a β-keto ester is particularly acidic. This acidity facilitates the formation of a stabilized enolate ion, which is a potent carbon nucleophile. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations, which are fundamental operations in synthesis.

Similarly, γ-keto esters, such as Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, are valuable intermediates. Although the carbonyl groups are separated by two carbons, the methylene (B1212753) group adjacent to the ketone (α to the ketone) and the methylene group adjacent to the ester (α to the ester) are both activated. This allows for selective enolate formation and subsequent reactions, making them versatile synthons for building molecular frameworks. The 1,4-dicarbonyl relationship in γ-keto esters is a key feature for the synthesis of five-membered heterocyclic rings like furans, pyrroles, and thiophenes through Paal-Knorr type condensations. The ability to form a diverse array of α-substituted γ-keto esters makes these compounds powerful tools in constructing complex natural products and pharmaceuticals orgsyn.org.

Historical Context of Oxo-Butyrate Derivatives as Versatile Synthetic Intermediates

The utility of oxo-esters in synthesis is not a recent discovery; it is a cornerstone of classical organic chemistry. The exploration of β-keto esters dates back to the 19th century with the discovery of the acetoacetic ester synthesis. This reaction involves the alkylation of the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation to produce substituted ketones. This foundational method demonstrated the power of β-dicarbonyl compounds as intermediates for creating more complex carbon skeletons.

Following these early discoveries, the chemistry of related oxo-acids and their derivatives, including various oxo-butyrates, was systematically explored. Chemists began to understand the nuanced reactivity of these compounds, leading to the development of numerous synthetic methodologies. γ-Keto esters became recognized for their role in synthesizing cyclic compounds and as precursors to a range of other functional groups. Modern synthetic methods continue to build upon this historical foundation, with the development of catalytic and stereoselective reactions that have expanded the synthetic utility of oxo-butyrate derivatives far beyond their initial applications organic-chemistry.orgnih.govacs.org.

Structural Attributes of this compound Enabling Diverse Reactivity

The specific structure of this compound provides it with a unique and diverse reactivity profile. This reactivity stems from the interplay of its three primary components: the ethyl ester, the γ-keto group, and the ortho-substituted ethoxyphenyl ring.

Key Structural Features and Resulting Reactivity:

γ-Keto Ester System: The molecule is a γ-keto ester, meaning it has a ketone and an ester group separated by two methylene groups.

Two Enolizable Positions: The methylene group adjacent to the aryl ketone (the C3 position) and the methylene group adjacent to the ester (the C2 position) are both acidic. This allows for selective deprotonation under different conditions to form distinct enolates, which can then react with various electrophiles. For instance, reactions at the C2 position are common in tandem aldol (B89426) reactions orgsyn.org.

Reactions at Two Carbonyls: The ketone is susceptible to nucleophilic attack by reagents like Grignard reagents or reducing agents (e.g., sodium borohydride) to form alcohols. The ester can undergo hydrolysis to a carboxylic acid, transesterification with other alcohols, or reduction to a primary alcohol using stronger reducing agents like lithium aluminum hydride.

2-Ethoxyphenyl Group: The aromatic ring is activated by the electron-donating ethoxy group.

Directing Effects: The ethoxy group is an ortho-, para-director for electrophilic aromatic substitution. Since the para position is occupied by the butyrate (B1204436) chain, further substitutions (like nitration or halogenation) would be directed to the positions ortho to the ethoxy group.

Steric Influence: The presence of the ethoxy group at the ortho position can sterically influence the approach of reagents to the adjacent ketone, potentially leading to stereoselective transformations.

The combination of these features makes this compound a valuable intermediate for synthesizing a wide range of more complex molecules, including substituted heterocycles and polyfunctional acyclic systems.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39496-85-0 chemicalbook.com |

| Molecular Formula | C14H18O4 |

| Synonyms | Ethyl 2-ethoxy-γ-oxobenzenebutanoate chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-13-8-6-5-7-11(13)12(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTMYRBNMXKLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605849 | |

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39496-85-0 | |

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 2 Ethoxyphenyl 4 Oxobutyrate

Established Synthetic Routes to β-Keto Esters

The formation of the β-keto ester functionality can be achieved through several well-established synthetic transformations. These methods provide a foundation for devising a targeted synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Claisen Condensation Approaches and Variants

The Claisen condensation is a classical and widely utilized method for the formation of carbon-carbon bonds to produce β-keto esters. This reaction involves the base-promoted condensation of two ester molecules. In a typical Claisen condensation, one ester molecule, possessing α-hydrogens, is deprotonated by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the desired β-keto ester.

For the synthesis of unsymmetrical β-keto esters, a "crossed" Claisen condensation is employed, where two different esters are reacted. To achieve high selectivity and avoid a mixture of products, one of the esters should not have α-hydrogens. Aromatic esters are suitable for this purpose.

A variation of this is the Dieckmann condensation, which is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a cyclic β-keto ester.

Acylation Strategies for Carbonyl Formation

Acylation reactions offer a versatile approach to the synthesis of β-keto esters. A prominent method in this category is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org For the synthesis of a compound like this compound, this could involve the acylation of ethoxybenzene with a suitable succinic acid derivative. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The ethoxy group of ethoxybenzene is an ortho-, para-directing group, meaning the acylation will primarily occur at these positions.

Another acylation strategy involves the direct C-acylation of enolates or their synthetic equivalents. For instance, the enolate of ethyl acetate (B1210297) can be acylated with a suitable acylating agent derived from 2-ethoxybenzoic acid. The choice of base and reaction conditions is crucial to ensure efficient enolate formation and subsequent acylation, while minimizing side reactions like self-condensation.

Chemo- and Regioselective Preparations

Achieving high chemo- and regioselectivity is a significant goal in the synthesis of complex molecules like this compound. In the context of Friedel-Crafts acylation of ethoxybenzene, the regioselectivity is governed by the directing effect of the ethoxy group. While the para-substituted product is often the major isomer due to less steric hindrance, the ortho-isomer is also formed. The ratio of ortho to para products can be influenced by the choice of Lewis acid catalyst and the reaction temperature.

Enzymatic and chemo-catalytic methods have also been developed for the selective synthesis of β-keto esters. Lipases, for example, can catalyze the transesterification of β-keto esters under mild conditions, offering high chemoselectivity. While not directly forming the core structure of this compound, such methods could be employed in subsequent modifications or in the preparation of chiral analogues.

Targeted Synthesis of this compound

A plausible and direct route to this compound is the Friedel-Crafts acylation of ethoxybenzene with ethyl succinyl chloride (the mono-acid chloride of succinic acid ethyl ester) or succinic anhydride followed by esterification. The ethoxy group in ethoxybenzene directs the incoming acyl group to the ortho and para positions.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield of the desired ortho-isomer, this compound, and minimizing the formation of the para-isomer and other byproducts. Key parameters to consider include the choice of Lewis acid catalyst, solvent, reaction temperature, and stoichiometry of the reactants.

| Parameter | Variation | Expected Outcome on Ortho-Selectivity |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂ | Stronger Lewis acids like AlCl₃ may favor the thermodynamically more stable para-isomer. Milder Lewis acids might offer better ortho-selectivity. |

| Solvent | CS₂, Nitrobenzene, Dichloromethane | The polarity and coordinating ability of the solvent can influence the reactivity of the acylium ion and the catalyst, thereby affecting the ortho/para ratio. |

| Temperature | -20°C to room temperature | Lower temperatures generally favor the kinetically controlled ortho-product, while higher temperatures can lead to isomerization to the more stable para-product. |

| Reactant Stoichiometry | Excess ethoxybenzene | Using an excess of the aromatic substrate can help to minimize di-acylation and other side reactions. |

This is an interactive data table. You can sort and filter the data to explore the different parameters.

For instance, a study on the acylation of related substituted aromatics might show that using a milder Lewis acid like zinc chloride in a non-polar solvent at low temperatures could enhance the formation of the ortho-acylated product. Careful control of the addition rate of the acylating agent is also important to maintain a low reaction temperature and prevent unwanted side reactions.

Development of Novel Catalytic Methods in its Preparation

Recent advances in catalysis offer new avenues for the synthesis of this compound with improved efficiency and selectivity. The development of heterogeneous catalysts, for example, can simplify product purification and catalyst recycling. Zeolites and other solid acid catalysts have been explored for Friedel-Crafts reactions, offering shape-selective catalysis that could potentially favor the formation of the ortho-isomer. scirp.org

Furthermore, the use of metal-organic frameworks (MOFs) as catalysts is a growing area of research. nih.gov The tunable pore size and Lewis acidity of MOFs could be engineered to create a catalytic environment that selectively produces the desired ortho-acylated product.

Another promising approach is the use of organocatalysis. Chiral organocatalysts could potentially be employed to achieve an enantioselective synthesis of related chiral β-keto esters, although this is less directly applicable to the achiral target molecule. However, the principles of activating substrates through non-covalent interactions could be applied to develop new catalytic systems for improved regioselectivity in the acylation step.

Green Chemistry Principles in Synthetic Route Design

Traditional Friedel-Crafts acylations, while effective, present several environmental and efficiency drawbacks. The use of stoichiometric amounts of AlCl3 generates significant acidic aqueous waste during workup. Many of the solvents used, such as dichloromethane, are halogenated and pose environmental risks. In response, greener alternatives have been developed. organic-chemistry.org

Key green chemistry principles applicable to the synthesis of this compound include:

Catalyst Selection: Replacing homogeneous Lewis acids like AlCl3 with heterogeneous, recyclable catalysts is a primary goal. Zeolites, acid-activated clays, and metal oxides can catalyze Friedel-Crafts reactions and are easily separated from the reaction mixture. Another approach involves using catalytic amounts of more efficient Lewis acids like indium or zinc salts. organic-chemistry.org

Alternative Acylating Agents: The use of carboxylic acids (in this case, succinic acid monoethyl ester) directly, instead of acyl chlorides, eliminates a synthetic step and avoids the use of halogenating agents like thionyl chloride. organic-chemistry.org This approach often requires different catalytic systems, such as methanesulfonic acid on graphite. organic-chemistry.org

Solvent-Free and Alternative Energy Sources: Performing the reaction under solvent-free conditions, for instance by using one of the reactants as the solvent or through solid-state reactions, significantly reduces waste. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields. organic-chemistry.org Zinc-mediated Friedel-Crafts acylation under solvent-free microwave conditions is a notable example of a greener methodology. organic-chemistry.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Friedel-Crafts | Greener Alternative |

| Catalyst | Stoichiometric AlCl3 | Catalytic, recyclable solid acids (e.g., zeolites) |

| Waste | High volume of acidic aqueous waste | Minimal waste, catalyst is recycled |

| Solvent | Halogenated solvents (e.g., CH2Cl2) | Solvent-free or green solvents (e.g., ionic liquids) |

| Energy | Conventional heating, long reaction times | Microwave irradiation, shorter reaction times |

| Atom Economy | Lower, due to use of acyl chloride | Higher, especially when using carboxylic acids directly |

Convergent and Divergent Synthetic Strategies for Related Derivatives

The molecular scaffold of this compound serves as a valuable starting point for the synthesis of a diverse library of related compounds through strategic planning.

Convergent Synthesis:

A convergent approach involves the independent synthesis of key fragments of a target molecule, followed by their assembly in the final stages. For derivatives of this compound, a convergent strategy could involve:

Fragment 1 Synthesis: Preparation of a variety of substituted 2-alkoxy-phenyl organometallic reagents (e.g., Grignard or organolithium reagents).

Fragment 2 Synthesis: Preparation of ethyl 4-chloro-4-oxobutyrate or other suitably activated succinic acid monoester derivatives.

Coupling: A cross-coupling reaction between the two fragments.

This strategy allows for the rapid generation of analogs where the nature of the aromatic ring's alkoxy group and any other substituents can be easily varied by simply changing the starting materials for Fragment 1.

Divergent Synthesis:

A divergent strategy is particularly efficient for creating a library of closely related compounds from a common intermediate. Starting with this compound, a multitude of derivatives can be accessed through functional group transformations.

Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). It can also be converted into other functional groups, such as an oxime or a hydrazone.

Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, acid chlorides, or other esters.

Modification of the Aromatic Ring: The phenyl ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

Modification of the Ethoxy Group: The ethyl ether can be cleaved to reveal a phenol, which can then be re-alkylated with different alkyl groups to generate a series of ether derivatives.

This divergent approach is highly valuable in fields like medicinal chemistry, where the synthesis and screening of numerous analogs are necessary to optimize biological activity. For example, similar strategies are used to create libraries of β-keto esters for biological evaluation. nih.gov

Chemical Transformations and Reactivity of Ethyl 4 2 Ethoxyphenyl 4 Oxobutyrate

Carbonyl Reactivity: Ketone and Ester Functions

The presence of two distinct carbonyl groups, a ketone and an ester, is a salient feature of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. The differential reactivity of these functionalities allows for selective transformations. Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This difference in reactivity is the basis for chemoselective reactions.

Chemoselective and Stereoselective Reductions

The reduction of the carbonyl groups in this compound can be controlled to achieve selective transformation of either the ketone or the ester.

Chemoselective Reduction:

The ketone can be selectively reduced in the presence of the ester using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, as it is generally not strong enough to reduce esters under standard conditions. libretexts.org The reaction would yield ethyl 4-hydroxy-4-(2-ethoxyphenyl)butyrate.

In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester, affording the corresponding diol, 4-(2-ethoxyphenyl)butane-1,4-diol. chemguide.co.uk To achieve selective reduction of the ester in the presence of the ketone, the ketone would first need to be protected, for example, as a ketal.

| Reagent | Target Carbonyl | Product |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 4-hydroxy-4-(2-ethoxyphenyl)butyrate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 4-(2-ethoxyphenyl)butane-1,4-diol |

Stereoselective Reduction:

The reduction of the prochiral ketone in this compound can lead to the formation of a chiral secondary alcohol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions. Substrate-controlled diastereoselective reductions can be achieved if a chiral center is already present in the molecule. In the absence of a pre-existing stereocenter, enantioselective reduction can be accomplished using chiral reducing agents or catalysts. wikipedia.org For instance, the use of chiral borane (B79455) reagents or catalytic asymmetric hydrogenation can provide access to enantiomerically enriched ethyl 4-hydroxy-4-(2-ethoxyphenyl)butyrate. wikipedia.org

Nucleophilic Additions and Substitutions at Carbonyl Centers

The electrophilic nature of the carbonyl carbons allows for a variety of nucleophilic addition and substitution reactions.

Nucleophilic Addition to the Ketone:

The ketone carbonyl is susceptible to attack by a wide range of nucleophiles. For example, Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the ketone to form tertiary alcohols after acidic workup. youtube.com

The ketone can also react with amines to form imines or enamines. Primary amines will typically form Schiff bases (imines), while secondary amines will yield enamines. These reactions are often catalyzed by acid.

Nucleophilic Acyl Substitution of the Ester:

The ester group can undergo nucleophilic acyl substitution. For instance, hydrolysis of the ester with aqueous acid or base will yield 4-(2-ethoxyphenyl)-4-oxobutanoic acid. Transesterification can be achieved by reacting the ester with a different alcohol in the presence of an acid or base catalyst. Aminolysis, the reaction with ammonia (B1221849) or primary or secondary amines, will produce the corresponding amide.

Enolate Chemistry and α-Functionalization of the Butyrate (B1204436) Backbone

The methylene (B1212753) group alpha to both the ketone and the ester (the C2 position) is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for the functionalization of the butyrate backbone.

The protons on the carbon alpha to the ketone (C3) are also acidic, but generally less so than those at C2 due to the presence of only one electron-withdrawing group. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and regioselective enolate formation. libretexts.org

Once formed, the enolate can act as a nucleophile in a variety of reactions, most notably in alkylation reactions with alkyl halides. This allows for the introduction of various alkyl groups at the C2 position. libretexts.org The acetoacetic ester synthesis is a classic example of this type of transformation. libretexts.org

Reactivity of the Ethoxyphenyl Moiety

The 2-ethoxyphenyl group is an activated aromatic ring and can participate in several reactions characteristic of aromatic compounds.

Electrophilic Aromatic Substitutions

The ethoxy group is an ortho-, para-directing and activating substituent due to its ability to donate electron density to the ring through resonance. Conversely, the 4-oxobutyrate group is a meta-directing and deactivating substituent because the carbonyl group withdraws electron density from the ring.

In an electrophilic aromatic substitution reaction, the position of attack by an electrophile will be determined by the interplay of these two directing effects. The powerful activating effect of the ethoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). The C6 position is para to the ethoxy group and ortho to the deactivating acyl group, making it a likely site for substitution. The C4 position is ortho to both groups. Steric hindrance from the adjacent ethoxy and acyl groups might influence the regioselectivity. byjus.comuci.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Alkylation: Using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).

Friedel-Crafts Acylation: Using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

| Reaction | Reagents | Likely Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C4 and/or C6 |

| Bromination | Br₂, FeBr₃ | C4 and/or C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4 and/or C6 |

Oxidative and Reductive Transformations of the Aromatic Ring

The aromatic ring of the ethoxyphenyl moiety can undergo both oxidative and reductive transformations, although typically requiring more forcing conditions than the carbonyl groups.

Oxidative Transformations:

The ethoxy group is generally stable to oxidation. However, under strong oxidative conditions, cleavage of the ether linkage could occur. The benzylic position (the carbon of the butyrate chain attached to the ring) is not susceptible to oxidation as it is a quaternary carbon.

Reductive Transformations:

The aromatic ring can be reduced under specific conditions. A common method for the reduction of benzene (B151609) rings is the Birch reduction, which involves dissolving metal (e.g., Na, Li) in liquid ammonia with an alcohol as a proton source. This would lead to a non-conjugated diene. Catalytic hydrogenation at high pressure and temperature can also reduce the aromatic ring to a cyclohexyl ring.

Cyclization Reactions and Annulation Strategies

This section would have explored the utility of this compound in forming various heterocyclic and carbocyclic ring systems. Typically, γ-ketoesters are valuable precursors for a range of cyclization and annulation reactions.

For instance, intramolecular cyclization of γ-ketoesters can lead to the formation of five-membered rings such as cyclopentenones or lactones, depending on the reaction conditions and the nature of the substituents. Annulation strategies, which involve the formation of a new ring onto an existing one, could potentially utilize the reactive keto and ester functionalities of the target compound. Common annulation reactions include the Robinson annulation for the synthesis of six-membered rings.

Furthermore, γ-ketoesters can be key starting materials in the synthesis of various heterocycles. For example, reaction with hydrazine (B178648) derivatives can yield pyridazines, while condensation with amines and other reagents can lead to the formation of pyrroles (Paal-Knorr synthesis) or other nitrogen-containing ring systems. However, specific studies detailing these transformations for this compound, including reaction conditions, yields, and spectroscopic data of the products, could not be located.

Multi-Component Reactions (MCRs) Incorporating the Compound as a Key Component

Multi-component reactions, where three or more reactants combine in a single synthetic step to form a complex product, are a cornerstone of modern synthetic chemistry. The structural features of this compound, namely the ketone and the β-dicarbonyl-like nature upon enolization, make it a potential candidate for several important MCRs.

Reactions such as the Hantzsch pyridine (B92270) synthesis, which typically employs a β-ketoester, an aldehyde, and a nitrogen source, could theoretically incorporate the target compound to produce highly substituted dihydropyridines and subsequently pyridines. Similarly, the Biginelli reaction, a three-component reaction between a β-ketoester, an aldehyde, and urea (B33335) or thiourea, could potentially utilize this compound to synthesize dihydropyrimidinones.

Derivatization and Analog Generation Strategies

Ester Modifications: Transesterification and Saponification

The ethyl ester group in Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a prime site for modification through common reactions such as transesterification and saponification.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed reaction, a protic acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by a different alcohol (e.g., methanol (B129727), isopropanol). To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Under basic conditions, a strong base, such as an alkoxide corresponding to the desired ester, is used. masterorganicchemistry.com For example, sodium methoxide in methanol would convert the ethyl ester to a methyl ester. This process occurs via a nucleophilic addition-elimination mechanism.

Saponification , or base-promoted hydrolysis, converts the ester into a carboxylate salt. Treatment with a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution leads to the formation of sodium 4-(2-ethoxyphenyl)-4-oxobutanoate. Subsequent acidification with a strong acid (e.g., HCl) will yield the corresponding carboxylic acid, 4-(2-ethoxyphenyl)-4-oxobutanoic acid. This carboxylic acid serves as a valuable intermediate for synthesizing amides, acid chlorides, and other ester derivatives.

Table 1: Summary of Ester Modification Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Transesterification | R'OH (excess), H⁺ (e.g., H₂SO₄) | Methyl, Isopropyl, or other Alkyl 4-(2-ethoxyphenyl)-4-oxobutyrates |

| Base-Catalyzed Transesterification | R'O⁻Na⁺ in R'OH (e.g., NaOMe in MeOH) | Methyl, Isopropyl, or other Alkyl 4-(2-ethoxyphenyl)-4-oxobutyrates |

Ketone Derivatization: Oxime, Hydrazone, and Imine Formation

The ketone carbonyl group is a highly reactive site for derivatization. Condensation reactions with nitrogen-based nucleophiles provide a straightforward route to various analogs. These reactions are typically catalyzed by a small amount of acid.

Oxime Formation: The reaction of the ketone with hydroxylamine (NH₂OH) yields an oxime. wikipedia.orgddtjournal.com This reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration. General procedures often involve reacting the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or potassium carbonate. rsc.org

Hydrazone Formation: Similarly, reacting the ketone with hydrazine (B178648) (NH₂-NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (DNPH) or semicarbazide, produces the corresponding hydrazone, 2,4-dinitrophenylhydrazone, or semicarbazone. researchgate.netnih.gov Hydrazone synthesis is often achieved by refluxing the ketone and a hydrazine derivative in a solvent like methanol or ethanol, sometimes with a catalytic amount of acetic acid. nih.govnih.gov These derivatives are often crystalline solids, useful for characterization.

Imine Formation (Schiff Bases): Condensation with primary amines (R-NH₂) results in the formation of imines, also known as Schiff bases. The reaction involves the formation of a carbinolamine intermediate which then dehydrates to form the C=N double bond.

Table 2: Common Ketone Derivatization Reactions

| Reagent | Derivative Type | General Structure |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | >C=N-OH |

| Hydrazine (H₂NNH₂) | Hydrazone | >C=N-NH₂ |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | >C=N-NH-C₆H₃(NO₂)₂ |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | >C=N-R |

α-Carbon Functionalization: Alkylation, Halogenation, and Hydroxylation

The methylene (B1212753) group situated between the ketone and the ester (the α-carbon to the ketone) is activated by both carbonyl groups, making its protons acidic and amenable to removal by a base. The resulting enolate is a powerful nucleophile that can be used for various C-C and C-X bond-forming reactions.

Alkylation: The α-carbon can be alkylated by treating the compound with a strong base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). libretexts.orgyoutube.com The use of a strong, non-nucleophilic base like LDA ensures complete and irreversible formation of the enolate, minimizing side reactions. libretexts.org This method allows for the introduction of a wide variety of alkyl groups at the C-3 position. researchgate.net

Halogenation: The α-position can be halogenated under acidic or basic conditions. pressbooks.pub Acid-catalyzed halogenation typically results in mono-halogenation. pressbooks.pub For β-keto esters, enantioselective chlorination can be achieved using N-chlorosuccinimide (NCS) in the presence of a chiral catalyst, such as a Cinchona alkaloid derivative, yielding products with high enantiomeric excess. nih.govacs.org Base-promoted halogenation can also be performed, but care must be taken as it can lead to multiple halogenations. pressbooks.pub

Hydroxylation: α-Hydroxylation can be accomplished by reacting the enolate with an electrophilic oxygen source. Common reagents for this transformation include molybdenum peroxide (MoOPH) or oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoO₅·Py·HMPA), or more modern approaches using N-sulfonyloxaziridines.

Aromatic Ring Modifications and Substitutions

The 2-ethoxyphenyl ring can be modified through electrophilic aromatic substitution reactions. The directing effects of the existing substituents must be considered. The ethoxy group (-OEt) is an activating, ortho-, para- directing group, while the butanoyl substituent is a deactivating, meta- directing group. The powerful activating effect of the ethoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C-4 and C-6 positions).

Common Aromatic Substitution Reactions:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro (-NO₂) group onto the ring, likely at the 4- or 6-position.

Halogenation: Bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will add a halogen atom to the ring. Selective bromination of acetophenone derivatives can be controlled by modulating the electron density of the ring. zenodo.org

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a strong Lewis acid like AlCl₃ can introduce acyl or alkyl groups. However, the existing deactivating group may hinder this reaction.

Nucleophilic aromatic substitution (SNAr) is also a possibility if a strong electron-withdrawing group and a good leaving group are present on the ring. nih.gov For instance, if a nitro group were introduced, it could facilitate the displacement of another substituent by a strong nucleophile.

Table 3: Potential Aromatic Ring Substitutions

| Reaction | Electrophile/Reagent | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4- or 6-position |

| Bromination | Br₂/FeBr₃ | 4- or 6-position |

| Chlorination | Cl₂/AlCl₃ | 4- or 6-position |

| Acylation | RCOCl/AlCl₃ | 4- or 6-position (potentially low yield) |

Synthesis of Enantiopure Derivatives through Asymmetric Catalysis and Biocatalysis

Creating enantiopure derivatives of this compound is of significant interest for various applications. This can be achieved by asymmetric reduction of the ketone or by asymmetric functionalization of the α-carbon.

Biocatalysis: The ketone can be stereoselectively reduced to a secondary alcohol using biocatalysts. Whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or other microorganisms such as Kluyveromyces marxianus are known to reduce β-keto esters with high enantioselectivity. researchgate.net For example, the reduction of similar ethyl 4-aryl-4-oxobutanoates often yields the corresponding (S)- or (R)-hydroxy esters in high enantiomeric excess, depending on the specific microorganism and reaction conditions. Enzymes like carbonyl reductases can also be isolated and used for these transformations, offering high specificity. researchgate.net

Asymmetric Catalysis: Asymmetric reduction of the ketone can also be performed using chiral chemical catalysts. Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands in the presence of a hydrogen source (asymmetric hydrogenation) can produce chiral alcohols with high enantioselectivity.

Furthermore, the asymmetric functionalization of the α-carbon, as mentioned previously, provides another route to enantiopure compounds. Chiral phase-transfer catalysts or organocatalysts can be used for enantioselective alkylation or halogenation of the active methylene group, creating a chiral center at the C-3 position. nih.govresearchgate.net

Mechanistic Studies of Key Reactions Involving Ethyl 4 2 Ethoxyphenyl 4 Oxobutyrate

Elucidation of Reaction Pathways and Intermediates

The formation and subsequent reactions of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate involve several key reaction pathways and the formation of distinct intermediates. A plausible synthetic route to the core structure involves the Friedel-Crafts acylation of ethoxybenzene with a succinic acid derivative.

Friedel-Crafts Acylation Pathway:

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In the context of synthesizing the parent acid of this compound, the reaction would likely involve ethoxybenzene and succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The generally accepted mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of succinic anhydride, making it more electrophilic. This is followed by the opening of the anhydride ring to form an acylium ion intermediate. This acylium ion is a potent electrophile.

Electrophilic Attack: The electron-rich ethoxybenzene ring acts as a nucleophile and attacks the acylium ion. The ethoxy group is an ortho-, para-directing group, meaning the attack will preferentially occur at the positions ortho or para to the ethoxy group. Due to steric hindrance from the ethoxy group, the para-substituted product is often favored. However, the formation of the ortho-isomer, which is the precursor to the target molecule, is also significant.

Rearomatization: The resulting arenium ion intermediate, which is resonance-stabilized, loses a proton to restore the aromaticity of the ring. This step is typically facilitated by the [AlCl₃(OH)]⁻ complex formed during the reaction. Subsequent workup would then yield 4-(2-ethoxyphenyl)-4-oxobutanoic acid, which can be esterified to give the final product.

Reduction Pathways:

This compound can undergo reduction of both the ketone and the ester functionalities. The reaction pathway and the resulting products are highly dependent on the reducing agent employed.

Chemoselective Ketone Reduction: The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, typically leads to the chemoselective reduction of the ketone to a secondary alcohol, yielding ethyl 4-(2-ethoxyphenyl)-4-hydroxybutyrate. The generally accepted mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the ketone.

Reduction of Both Ketone and Ester: Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester groups. The mechanism for ester reduction involves the initial nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced to the primary alcohol. The ketone is also reduced to a secondary alcohol. The final product of this exhaustive reduction would be 1-(2-ethoxyphenyl)butane-1,4-diol.

A study on the reduction of 4-aryl-4-oxoesters with sodium borohydride in methanol (B129727) has shown that these substrates can undergo facile reduction of both the keto and ester groups to yield the corresponding 1-aryl-1,4-butanediols. nih.govbeilstein-journals.org This suggests that under certain conditions, even NaBH₄ can effect the reduction of the ester group in these systems, possibly through the formation of an intermediate lactone. researchgate.net

| Reaction Pathway | Reactants | Key Intermediates | Product |

| Friedel-Crafts Acylation | Ethoxybenzene, Succinic Anhydride, AlCl₃ | Acylium ion, Arenium ion | 4-(2-ethoxyphenyl)-4-oxobutanoic acid |

| Chemoselective Ketone Reduction | This compound, NaBH₄ | Alkoxide intermediate | Ethyl 4-(2-ethoxyphenyl)-4-hydroxybutyrate |

| Exhaustive Reduction | This compound, LiAlH₄ | Alkoxide and aldehyde intermediates | 1-(2-ethoxyphenyl)butane-1,4-diol |

Transition State Analysis of Rate-Determining Steps

Friedel-Crafts Acylation:

In the Friedel-Crafts acylation, the rate-determining step is typically the electrophilic attack of the acylium ion on the aromatic ring. masterorganicchemistry.com This step involves the disruption of the aromatic system and has a high activation energy. The transition state for this step would involve the partial formation of a new carbon-carbon bond between the aromatic ring and the acylium ion, with the positive charge being delocalized over the arenium ion-like structure. Computational studies on the Friedel-Crafts acylation of benzene (B151609) have provided insights into the geometries of these transition state structures. researchgate.net The presence of the electron-donating ethoxy group on the benzene ring in ethoxybenzene would lower the activation energy for this step compared to unsubstituted benzene, thus increasing the reaction rate.

Hydride Reduction of the Ketone:

For the reduction of the ketone by a hydride reagent like NaBH₄, the rate-determining step is the nucleophilic attack of the hydride ion on the carbonyl carbon. The transition state involves the partial formation of the new C-H bond and the partial breaking of the C=O pi bond, with a buildup of negative charge on the oxygen atom. The geometry of the transition state is often described by the Bürgi-Dunitz trajectory, where the nucleophile approaches the carbonyl carbon at an angle of approximately 107°.

Role of Catalysis (Homogeneous, Heterogeneous, Organocatalysis, Biocatalysis)

Catalysis plays a crucial role in many of the reactions involving this compound, influencing reaction rates, selectivity, and sustainability.

Homogeneous Catalysis: The classic Friedel-Crafts acylation is a prime example of homogeneous catalysis, where the Lewis acid catalyst (e.g., AlCl₃) is in the same phase as the reactants. studymind.co.uk While effective, these catalysts are often required in stoichiometric amounts and can be difficult to separate from the reaction mixture. In intramolecular cyclization reactions of related 4-aryl-4-oxobutanoates, Brønsted acids like triflic acid have been used as homogeneous catalysts to promote the formation of indanone derivatives. nih.gov

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, heterogeneous catalysts have been developed for Friedel-Crafts type reactions. These are typically solid acids, such as zeolites or metal oxides, which can be easily recovered and reused. While specific examples for the synthesis of this compound are not documented, the general principle of using solid acid catalysts for acylation reactions is well-established.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For reactions such as the asymmetric reduction of the ketone in this compound, chiral organocatalysts could be employed to achieve high enantioselectivity. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which uses a proline-derived oxazaborolidine catalyst, is a well-known method for the asymmetric reduction of ketones.

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to catalysis. The stereoselective reduction of the ketone in this compound could be achieved using ketoreductases. Studies on the reduction of similar alkyl 3-oxobutanoates have demonstrated the effectiveness of carbonyl reductases from microorganisms like Candida magnoliae in producing chiral hydroxy esters with high enantiomeric excess. researchgate.net

| Catalysis Type | Example Reaction | Catalyst Example | Role of Catalyst |

| Homogeneous | Friedel-Crafts Acylation | AlCl₃ | Activation of the acylating agent |

| Heterogeneous | Friedel-Crafts Acylation | Zeolites | Solid acid catalyst for electrophile generation |

| Organocatalysis | Asymmetric Ketone Reduction | CBS catalyst | Chiral catalyst for enantioselective hydride transfer |

| Biocatalysis | Stereoselective Ketone Reduction | Ketoreductase | Enzyme-catalyzed highly stereoselective reduction |

Stereochemical Control Mechanisms in Asymmetric Transformations

The ketone functionality in this compound represents a prochiral center, and its reduction can lead to the formation of a new stereocenter. Achieving control over the stereochemistry of this transformation is crucial, particularly in the synthesis of biologically active molecules.

The mechanism of stereochemical control in asymmetric reductions often relies on the creation of a chiral environment around the prochiral ketone. In the case of the CBS reduction, the ketone coordinates to the boron atom of the oxazaborolidine catalyst. The steric bulk of the catalyst then directs the approach of the hydride reagent (from a borane (B79455) complex) to one of the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

In biocatalytic reductions, the stereochemical outcome is dictated by the three-dimensional structure of the enzyme's active site. The substrate, this compound, would bind to the active site of a ketoreductase in a specific orientation. The cofactor, typically NADPH or NADH, would then deliver a hydride to a specific face of the ketone carbonyl, resulting in a highly enantioselective reduction. Research on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using recombinant E. coli strains has demonstrated the potential to achieve high optical purity. savemyexams.com

Kinetic and Thermodynamic Considerations in Reaction Design

The principles of kinetic and thermodynamic control are essential in designing reactions involving multifunctional molecules like this compound to favor the desired product. wikipedia.orgjackwestin.com

Friedel-Crafts Acylation:

In the Friedel-Crafts acylation of ethoxybenzene, the ortho and para isomers are the kinetically favored products due to the electron-donating nature of the ethoxy group. The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of Lewis acid. While the para product is often thermodynamically more stable due to reduced steric hindrance, the formation of the ortho product is necessary for the synthesis of the target molecule. Running the reaction at lower temperatures might favor the kinetically controlled product distribution. libretexts.org

Intramolecular Cyclization:

The 4-(2-ethoxyphenyl)-4-oxobutyrate structure contains the necessary framework for an intramolecular cyclization, which could be acid-catalyzed. This would involve the nucleophilic attack of the aromatic ring onto the ketone carbonyl (after protonation), or potentially onto the ester carbonyl under certain conditions. The design of such a reaction would require careful consideration of whether the desired cyclized product is the kinetic or thermodynamic product. For instance, in some intramolecular Friedel-Crafts reactions, the initially formed product (kinetic) can rearrange to a more stable isomer (thermodynamic) under the reaction conditions. researchgate.net

Reduction Reactions:

In the reduction of this compound, the chemoselectivity between the ketone and the ester is a key consideration. The ketone is generally more reactive towards nucleophilic attack by hydride reagents and is therefore the kinetic product of reduction. To achieve selective reduction of the ketone, the reaction is typically run at low temperatures with a mild reducing agent. The reduction of the ester is thermodynamically favorable but has a higher activation energy, thus requiring more forcing conditions or a stronger reducing agent.

Computational Chemistry and Spectroscopic Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule like Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. These computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable conformation (the lowest energy state) of the molecule. For instance, studies on analogous β-keto esters have utilized DFT methods, such as M062x/6-311+G(d,p), to perform conformational analyses and identify minimal energy structures. nih.gov

The calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecular geometry. Furthermore, these methods yield critical insights into the electronic structure. Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) are calculated. researchgate.netresearchgate.net The MEP, for example, is depicted as a map of electrostatic potential onto the electron density surface, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) denote electron-poor areas prone to nucleophilic attack. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for a β-Keto Ester System

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.2 D |

| Mulliken Charges | Effective charge on individual atoms | C=O (carbonyl carbon): +0.5e, O (carbonyl oxygen): -0.6e |

Note: The values in this table are representative examples based on quantum chemical calculations for similar organic molecules and are intended for illustrative purposes.

Prediction of Reactivity and Selectivity via Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful predictive tools for understanding the reactivity and selectivity of this compound. By analyzing the electronic structure, these methods can identify the most likely sites for chemical reactions. Reactivity descriptors derived from conceptual DFT, such as electronic chemical potential, global hardness, and global electrophilicity, are used to quantify a molecule's susceptibility to reaction. nih.govmdpi.com For example, a high global electrophilicity index suggests a strong capacity to accept electrons, indicating reactivity towards nucleophiles. nih.gov

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character). The spatial distribution and energy of these orbitals can predict the regioselectivity of reactions like aldol (B89426) condensations or Michael additions, which are common for β-keto esters. researchgate.netnih.gov Molecular electrostatic potential (MEP) maps complement this analysis by visually identifying the electron-rich and electron-poor regions of the molecule, thereby highlighting the probable sites for nucleophilic and electrophilic interactions. mdpi.com

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative Examples)

| Compound Type | Global Electrophilicity (ω) in eV | Interpretation |

|---|---|---|

| Phenyl β-keto ester | 2.15 | Strong electrophile |

| Alkyl β-keto ester | 1.80 | Moderate electrophile |

Note: This table presents illustrative data for different classes of compounds to demonstrate the application of conceptual DFT in assessing reactivity. nih.govmdpi.com The values help in comparing the electrophilic nature of different molecules.

Molecular Dynamics Simulations of Reaction Processes and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by modeling the movement of atoms and molecules over time. For a flexible molecule like this compound, MD is invaluable for exploring its conformational landscape. These simulations can reveal the different shapes the molecule can adopt, the energy barriers between these conformations, and the timescale of conformational changes. This is particularly important for understanding how the molecule's shape influences its reactivity and interaction with other species.

In the context of reaction processes, ab initio molecular dynamics (AIMD) can be employed to simulate the trajectory of a chemical reaction at the quantum mechanical level. frontiersin.org This allows for the investigation of reaction mechanisms, the visualization of bond-breaking and bond-forming events, and the characterization of transient transition states. For more complex systems or longer timescales, reactive force field molecular dynamics (ReaxFF-MD) can simulate chemical reactions like pyrolysis or combustion by allowing for dynamic changes in chemical bonding based on classical force fields. researchgate.net Such simulations can predict reaction pathways and product distributions under various conditions. researchgate.net

Advanced Spectroscopic Probes for Reaction Monitoring and Intermediate Characterization

The progress of chemical reactions involving this compound can be monitored in real-time using advanced spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for tracking changes in functional groups. For example, the disappearance of reactant carbonyl (C=O) stretching frequencies and the appearance of new vibrational bands can signify product formation.

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is another powerful tool. It provides detailed structural information about the molecules present in a reaction mixture, allowing for the identification of reactants, products, and, crucially, reaction intermediates. researchgate.net In some cases, specialized NMR techniques can be used to characterize short-lived species. The combination of experimental spectroscopic data with theoretical calculations is a common practice. DFT calculations can predict the vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts for proposed intermediates and products, and comparing these calculated spectra with experimental results helps to confirm their structures. researchgate.netresearchgate.net

Conformational Analysis and Tautomerism of the β-Keto Ester System

A defining characteristic of β-keto esters, including this compound, is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between a keto form (containing a ketone and an ester) and an enol form (containing an alcohol and an α,β-unsaturated ester).

Figure 1: Keto-Enol Tautomerism

(Note: 'Ph' represents the 2-ethoxyphenyl group)

Computational chemistry, particularly DFT, is extensively used to perform a complete conformational analysis of both the keto and enol tautomers. researchgate.net These calculations determine the relative stabilities of all possible conformers in the gas phase and in different solvents. researchgate.net For the enol form, a stable six-membered ring can be formed via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester's carbonyl oxygen. Theoretical studies often investigate the nature and strength of this hydrogen bond. researchgate.net Spectroscopic evidence, combined with these calculations, can establish which tautomer is predominant under specific conditions. nih.govresearchgate.net

Table 3: Representative Relative Energies of Tautomers and Conformers for a β-Keto Ester

| Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) (Gas Phase) |

|---|---|---|

| Keto-Conformer 1 | B3LYP/6-311++G** | 2.5 |

| Keto-Conformer 2 | B3LYP/6-311++G** | 3.1 |

| cis-Enol (H-bonded) | B3LYP/6-311++G** | 0.0 (most stable) |

| trans-Enol | B3LYP/6-311++G** | 5.8 |

Note: This table is based on published data for similar β-keto esters like ethyl benzoylacetate and serves to illustrate how computational methods are used to determine the most stable molecular forms. researchgate.net The cis-enol form is typically the most stable due to intramolecular hydrogen bonding.

Strategic Applications in Complex Molecule Synthesis

Role as a Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, possessing both a ketone and an ester group separated by a three-carbon chain, makes it a suitable candidate for the construction of various heterocyclic scaffolds.

Construction of Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

The synthesis of pyridine and pyrimidine rings often involves the condensation of 1,3-dicarbonyl compounds or their equivalents with appropriate nitrogen-containing reagents. This compound, as a γ-keto ester, can be envisioned as a precursor to a 1,3-dicarbonyl-like synthon. For instance, in a Hantzsch-type pyridine synthesis, a β-keto ester is a key component. While not a direct participant in the classical Hantzsch reaction, modifications or related multi-component reactions could potentially utilize this γ-keto ester to form substituted dihydropyridines and subsequently pyridines.

Similarly, for pyrimidine synthesis, reactions like the Biginelli reaction typically employ a β-keto ester, an aldehyde, and urea (B33335) or thiourea. The structural framework of this compound could be adapted for participation in similar cyclocondensation reactions with amidines, ureas, or thioureas to furnish pyrimidine derivatives, although specific examples are not documented.

Formation of Fused Ring Systems

The presence of the 2-ethoxyphenyl group offers opportunities for the synthesis of fused heterocyclic systems. For example, the ortho-ethoxy group could be demethylated to a hydroxyl group, which could then participate in intramolecular cyclization reactions.

One potential application lies in the synthesis of quinolines and their derivatives. The Gould-Jacobs reaction, a well-established method for quinoline (B57606) synthesis, involves the reaction of an aniline (B41778) with a β-keto ester derivative. While not a direct application, the core structure of this compound could be modified to participate in analogous cyclizations.

Furthermore, the ketone functionality could be a handle for Fischer indole (B1671886) synthesis. Reaction with a suitable phenylhydrazine (B124118) derivative under acidic conditions could theoretically lead to the formation of an indole ring fused to another ring system derived from the butyrate (B1204436) chain. However, specific examples utilizing this substrate have not been reported.

Utilization in Total Synthesis Campaigns of Natural Products

While there are no specific examples in the available literature detailing the use of this compound in the total synthesis of natural products, its structural components are present in various natural compounds. The ortho-alkoxybenzoyl moiety is a feature in some alkaloids and other bioactive molecules. A synthetic chemist could potentially employ this compound as a starting material for the construction of such targets, leveraging the ketone and ester functionalities for further elaboration and ring-forming reactions.

Application in the Stereoselective Synthesis of Chiral Targets

The ketone group in this compound presents a key site for stereoselective transformations. Asymmetric reduction of the ketone would introduce a chiral center, leading to the formation of enantiomerically enriched γ-hydroxy esters. These chiral building blocks are valuable intermediates in the synthesis of various complex molecules, including pharmaceuticals and natural products.

Methods for the asymmetric reduction of ketones are well-established and include the use of chiral reducing agents, such as those derived from boranes, or catalytic asymmetric hydrogenation using chiral metal complexes. The resulting chiral alcohol could then be used to direct the stereochemistry of subsequent reactions or be a key stereocenter in the final target molecule.

Another approach to stereocontrol would involve the use of chiral auxiliaries. By attaching a chiral auxiliary to the ester group, it would be possible to influence the stereochemical outcome of reactions at the α- or β-positions of the carbonyl group.

Development of Novel Synthetic Building Blocks Derived from this compound

This compound can serve as a platform for the development of more complex and functionally diverse synthetic building blocks. The ketone and ester groups can be independently or concertedly modified to introduce new functionalities.

For instance, the ketone can be converted into other functional groups such as an amine (via reductive amination), an alkene (via Wittig-type reactions), or a protected alcohol. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other acyl derivatives.

By combining these transformations, a variety of bifunctional and polyfunctional building blocks can be generated. These new building blocks, bearing the 2-ethoxyphenyl moiety, could then be employed in various synthetic endeavors, including the construction of compound libraries for drug discovery or the synthesis of specific target molecules with desired properties.

Emerging Research Frontiers and Synthetic Challenges

Development of More Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly guiding the development of new synthetic routes, prioritizing waste reduction, energy efficiency, and the use of renewable resources. nih.gov For a molecule like Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, this involves moving away from classical multi-step syntheses that often involve harsh conditions and stoichiometric reagents.

One major focus is the improvement of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. nih.gov Traditional methods for synthesizing γ-keto esters can suffer from poor atom economy. Modern approaches aim to streamline these processes. One-pot reactions, where multiple transformations occur in a single reactor, are a key strategy. For instance, methods involving the conjugate addition of nitroalkanes to α,β-unsaturated esters followed by a Nef reaction can provide γ-keto esters in a single, efficient sequence, minimizing intermediate purification steps and solvent waste. organic-chemistry.org These methodologies represent a more environmentally friendly alternative for producing valuable intermediates. organic-chemistry.org

Below is a comparative table illustrating the conceptual shift from traditional to more sustainable synthetic designs relevant to γ-keto esters.

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reaction Steps | Often multi-step with isolation of intermediates | One-pot or tandem reactions |

| Reagents | Stoichiometric, often hazardous reagents | Catalytic amounts of reagents, safer alternatives |

| Atom Economy | Lower, significant byproduct formation | Higher, maximizing incorporation of reactant atoms |

| Solvents | Often volatile organic compounds (VOCs) | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Waste Generation | High (large E-Factor) | Minimized (low E-Factor) |

Integration into Flow Chemistry Systems for Enhanced Efficiency

Flow chemistry, or continuous flow processing, is a paradigm shift from traditional batch production. zenodo.org By pumping reactants through tubes or microreactors, this technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. acs.org

The synthesis of keto-esters is well-suited for flow chemistry. acs.org Continuous flow systems can enable the use of hazardous or unstable intermediates, such as diazomethane (B1218177) in homologation reactions, by generating them in-situ and immediately consuming them, thereby minimizing risk. acs.org For the production of this compound, a flow process could involve the continuous mixing of 2-ethoxybenzoyl chloride with a suitable three-carbon nucleophile in a heated microreactor, drastically reducing reaction times from hours to minutes. Furthermore, integrating packed-bed reactors with immobilized catalysts or scavenger resins can streamline the process, allowing for synthesis and purification in a single, uninterrupted operation. nih.gov This approach not only enhances efficiency but also facilitates automated, on-demand production. nih.gov

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often limited by stirring speed | Efficient and rapid mixing |

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Challenging, requires re-optimization | Straightforward, by running the system for longer |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |

| Process Control | Limited | Precise control over temperature, pressure, and stoichiometry |

Asymmetric Catalysis with the Compound as a Substrate

The ketone moiety in this compound is a prochiral center, making it an ideal substrate for asymmetric catalysis to produce enantiomerically pure molecules. The resulting chiral γ-hydroxy ester is a valuable building block for pharmaceuticals and other biologically active compounds. The primary focus in this area is the asymmetric reduction of the ketone to a secondary alcohol.

Various catalytic systems are being explored for this transformation. Biocatalysis, using enzymes such as ketone reductases, offers exceptional stereoselectivity under mild conditions. mdpi.com Recombinant E. coli strains expressing specific reductases have been successfully used for the asymmetric reduction of similar substrates like ethyl 4-chloro-3-oxobutanoate, achieving high yields and excellent optical purity (e.g., 99% enantiomeric excess). mdpi.comnih.gov

Transition-metal catalysis provides another powerful tool. Chiral ruthenium, rhodium, or iridium complexes with chiral ligands can effectively catalyze the asymmetric hydrogenation or transfer hydrogenation of the keto group. Additionally, chiral boron-based reagents, such as those derived from sodium borohydride (B1222165) and chiral auxiliaries like lactic acid derivatives, have been shown to reduce aromatic ketones with significant enantioselectivity. psu.edu

| Catalyst Type | Example | Typical Conditions | Enantiomeric Excess (ee) |

| Biocatalyst | Ketone Reductase (e.g., from Candida sp.) | Aqueous buffer, room temp., co-factor (NADPH) | >99% |

| Transition Metal | Ru(II)-Chiral Diamine/Diphosphine Complex | H₂ gas or isopropanol, mild pressure/temp. | 85-99% |

| Organocatalyst | CBS Catalyst (Corey-Bakshi-Shibata) | Borane (B79455) (BH₃), aprotic solvent (THF) | 90-98% |

| Chiral Hydride | NaBH₄ modified with chiral acids/esters | Aprotic solvent (e.g., benzene (B151609), THF) | up to ~40% psu.edu |

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis harness the energy of light and electricity, respectively, to drive chemical reactions under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. These fields represent a significant frontier for the functionalization of molecules like this compound.

Visible-light photoredox catalysis, for example, can be used to generate radical intermediates that can engage in novel bond-forming reactions. While direct photocatalytic synthesis of the target molecule is one possibility, its use as a substrate is more intriguing. For instance, photoredox/nickel dual catalysis has been employed for the β-arylation of ketones derived from the ring-opening of cyclopropanols, suggesting that the methylene (B1212753) group adjacent to the ketone in this compound could be a target for C-H functionalization. nih.gov

Electrocatalysis offers complementary strategies. Anodic oxidation could be used to functionalize the aromatic ring, while cathodic reduction could target the keto or ester groups. These methods avoid the use of stoichiometric chemical oxidants or reductants, aligning with green chemistry principles by using electrons as "traceless" reagents.

Design of Next-Generation Reaction Methodologies and Cascades

Reaction cascades, or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in a previous step, all within a single pot. nih.gov The structure of this compound, with its ketone, ester, and activated methylene groups, makes it an excellent candidate for designing complex cascade reactions to build molecular complexity rapidly.

For example, the compound could serve as a precursor in a cascade initiated by a Michael addition. The enolate formed after the initial addition could then participate in an intramolecular cyclization, such as an aldol (B89426) or Claisen condensation, to form complex cyclic structures. Such tandem processes are highly efficient for creating heterocycles. orgsyn.org For instance, γ-keto esters are classic precursors for substituted furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. A modern cascade approach might involve an initial catalytic reaction to introduce a new functional group, which then triggers a spontaneous cyclization to a heterocyclic core. These advanced methodologies reduce waste, save time, and provide access to novel chemical structures that would be difficult to synthesize through traditional stepwise approaches. organic-chemistry.org

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, and how can reaction conditions be adjusted to improve yield?

A common method involves nucleophilic substitution under mild alkaline conditions. For example, reacting 4-(2-ethoxyphenyl)-4-oxobutyric acid with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields the ester. Stirring at room temperature for 2 hours followed by dropwise addition of ethyl bromide (1.5 mmol per 1 mmol substrate) achieves ~70% yield after recrystallization from 2-propanol . Alternative routes, such as coupling via activated intermediates (e.g., acyl chlorides), may improve yields to >90% but require stringent anhydrous conditions . Optimizing solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaH) can mitigate side reactions like hydrolysis.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Key signals include a triplet for ethoxy methyl protons (δ 1.38–1.45 ppm), quartets for ethoxy -CH₂- (δ 4.12–4.35 ppm), and aromatic protons (δ 6.90–8.50 ppm). The α,β-unsaturated ketone moiety generates a singlet for the vinyl proton (δ 8.50 ppm) .

- IR : Strong absorption at ~1719 cm⁻¹ confirms the ester carbonyl, while the ketone C=O appears at ~1600 cm⁻¹. Aromatic C-H bending is observed at ~1235 cm⁻¹ .

- 13C NMR : Distinct peaks for ester carbonyl (δ ~162 ppm), ketone carbonyl (δ ~190 ppm), and aromatic carbons (δ 110–157 ppm) validate the structure .

II. Structural and Crystallographic Analysis

Q. How can SHELX programs be utilized in the crystallographic refinement of this compound?

SHELXL is ideal for refining small-molecule crystal structures. Steps include:

Data Integration : Use SHELXS to index diffraction data and solve the phase problem via direct methods.

Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding using high-resolution data. For twinned crystals, the TWIN command resolves overlapping reflections .

Validation : The R-factor (e.g., R₁ < 0.05) and residual electron density maps ensure model accuracy. Hydrogen-bonding networks can be visualized using ORTEP-3 .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (XRD, NMR)?

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs (e.g., R₂²(8) rings) to validate XRD-derived hydrogen bonds against DFT-optimized geometries .

- Torsional Angle Discrepancies : Compare DFT-calculated dihedral angles (e.g., C-O-C-C) with XRD values. Adjust computational parameters (e.g., solvation models) to align with experimental data .

- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility that static DFT models may overlook .

III. Advanced Applications and Derivative Synthesis

Q. How can this compound be derivatized for biological activity studies?

- Michael Addition : React the α,β-unsaturated ketone with nucleophiles (e.g., amines, thiols) to generate analogs with enhanced bioavailability .

- Reductive Amination : Convert the ketone to an imine using NH₄OAc/NaBH₃CN, followed by screening for antimicrobial activity against Gram-positive pathogens .

- Cross-Coupling : Introduce halogens (e.g., bromine at the phenyl ring) via electrophilic substitution to enable Suzuki-Miyaura coupling for diversifying aryl groups .

Q. What methodologies characterize the hydrogen-bonding patterns in this compound crystals?

- Graph Set Analysis : Categorize hydrogen bonds into motifs (e.g., chains, rings) using donor-acceptor distances (D-H···A) and angles (>150°). For example, a C=O···H-O ethoxy interaction may form a C(6) chain .

- Hirshfeld Surfaces : Map close contacts (e.g., O···H, C···H) to quantify intermolecular interactions. Software like CrystalExplorer visualizes these surfaces, highlighting dominant contacts (>20% contribution) .

IV. Data Contradiction and Optimization

Q. How can conflicting solubility data (e.g., theoretical vs. experimental logP) be reconciled for this compound?

- Partition Coefficient Measurement : Use shake-flask HPLC to determine experimental logP (e.g., ~2.5 for this ester). Compare with computational tools (e.g., ChemAxon), adjusting atomic contribution parameters to align predictions .

- Solvent Polymorphism : Test solubility in protic (e.g., ethanol) vs. aprotic (e.g., acetonitrile) solvents. DSC/TGA analyses identify polymorphic forms affecting solubility .

Q. What experimental controls mitigate side reactions during the synthesis of this compound?

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of the α,β-unsaturated ketone.

- Temperature Control : Maintain <40°C to avoid retro-aldol cleavage of the butyrate chain.

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials and dimeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.